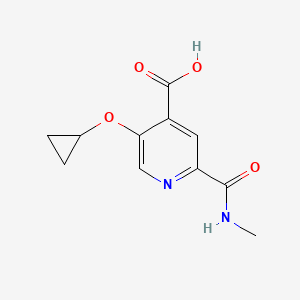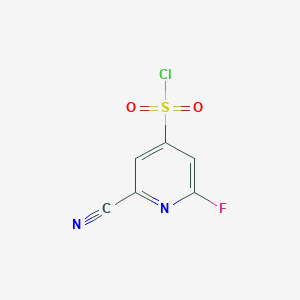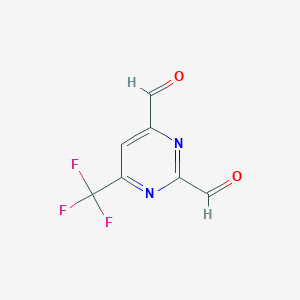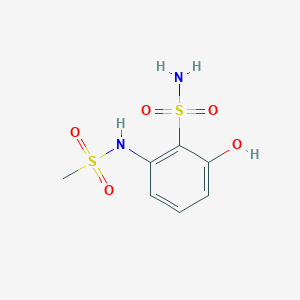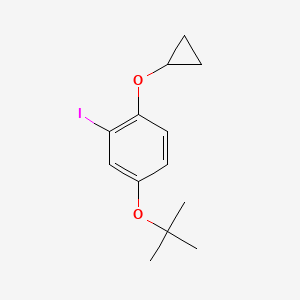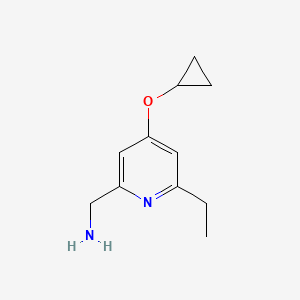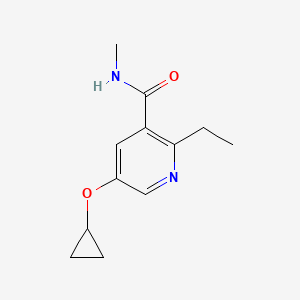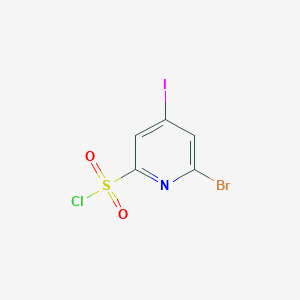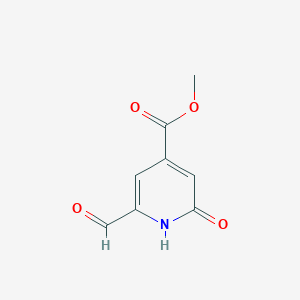
Methyl 2-formyl-6-hydroxyisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-formyl-6-hydroxyisonicotinate is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid and features both formyl and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-hydroxyisonicotinate typically involves the esterification of 2-formyl-6-hydroxyisonicotinic acid. One common method includes the reaction of 2-formyl-6-hydroxyisonicotinic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-formyl-6-hydroxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2-carboxy-6-hydroxyisonicotinic acid.
Reduction: Methyl 2-hydroxymethyl-6-hydroxyisonicotinate.
Substitution: Methyl 2-formyl-6-alkoxyisonicotinate.
Applications De Recherche Scientifique
Methyl 2-formyl-6-hydroxyisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 2-formyl-6-hydroxyisonicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-hydroxyisonicotinate
- Methyl 2-formylisonicotinate
- Methyl 6-hydroxyisonicotinate
Comparison
Methyl 2-formyl-6-hydroxyisonicotinate is unique due to the presence of both formyl and hydroxy groups on the isonicotinic acid backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
methyl 2-formyl-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)5-2-6(4-10)9-7(11)3-5/h2-4H,1H3,(H,9,11) |
Clé InChI |
CCDIRYRECHGQPV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=O)NC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


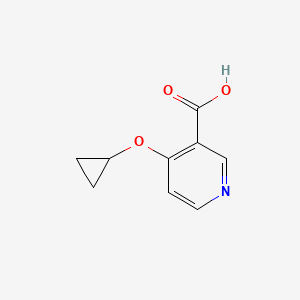
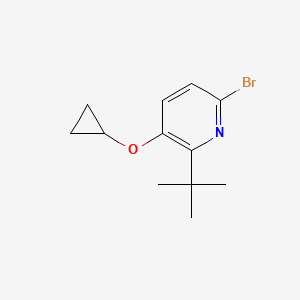
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
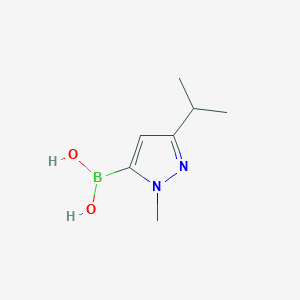
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
